6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid
Overview
Description
“6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid” is a chemical compound with the CAS Number: 201809-22-5 . It has a molecular weight of 307.35 . The IUPAC name for this compound is 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-5-4-11(10-16-12)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The boiling point of “this compound” is between 298-300°C . It is a solid at ambient temperature .
Scientific Research Applications
1. Use in Electrolytic Coloring of Anodized Aluminum
Nicotinic acid derivatives, such as 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid, have been studied for their role in the electrolytic coloring of anodized aluminum. These compounds can influence the throwing power and resistance to atmospheric oxidation during the coloring process (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
2. Development of Non-Selective Inhibitors
This compound has been investigated for its potential in the development of non-selective inhibitors, particularly as part of novel (4-piperidinyl)-piperazine derivatives. These derivatives have shown promising activities in enzyme-assay and cell-based assays, demonstrating their potential in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).
3. Synthesis of Diastereomerically Pure Piperazine-2,5-diones
Research has also explored the use of N-tert-butoxycarbonyl-protected α-amino acids, including derivatives of this compound, for the preparation of diastereomerically pure, racemic piperazine-2,5-diones. This synthesis process involves an enolization equilibration process, which is crucial for producing diastereomerically pure products (Nikulnikov, Shumsky, & Krasavin, 2010).
4. Antibacterial and Anthelmintic Activity
Derivatives of this compound have been synthesized and characterized for their potential antibacterial and anthelmintic activities. Studies indicate moderate activity against specific bacterial strains and moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
5. Synthesis of Polyamides with Diverse Applications
Polyamides containing uracil and adenine have been synthesized using this compound derivatives. These polyamides demonstrate solubility in water and potential for diverse applications, including biotechnological and pharmaceutical fields (Hattori & Kinoshita, 1979).
6. Asymmetric Synthesis of Alpha-branched Benzylamines
This compound is also used in the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines. The derivatives have been investigated for their potential as novel ligands of the human melanocortin 4 receptor, demonstrating the compound's relevance in medicinal chemistry (Jiang et al., 2005).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with carbonic anhydrase III (CAIII), an enzyme involved in the regulation of pH and ion balance within cells . The compound acts as an inhibitor of CAIII, binding to the enzyme’s active site and preventing its normal function. This interaction is facilitated by the carboxylic acid group of the compound, which forms a coordinate bond with the zinc ion in the enzyme’s active site . Additionally, the hydrophobic tert-butoxycarbonyl group enhances the compound’s binding affinity by interacting with hydrophobic pockets within the enzyme.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting carbonic anhydrase III, the compound disrupts the normal pH regulation within cells, leading to altered cellular metabolism and gene expression . This disruption can affect various cellular processes, including cell growth, differentiation, and apoptosis. Furthermore, the compound’s impact on pH regulation can influence the activity of other enzymes and proteins, leading to broader effects on cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. The compound binds to the active site of carbonic anhydrase III, forming a coordinate bond with the zinc ion and blocking the enzyme’s catalytic activity . This inhibition prevents the enzyme from converting carbon dioxide to bicarbonate, disrupting the normal pH balance within cells. Additionally, the compound’s hydrophobic tert-butoxycarbonyl group enhances its binding affinity by interacting with hydrophobic regions within the enzyme. These interactions result in the inhibition of enzyme activity and subsequent changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of carbonic anhydrase III and altered cellular metabolism . The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively inhibit carbonic anhydrase III without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including respiratory irritation and damage to target organs . These adverse effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of pH and ion balance within cells. The compound’s inhibition of carbonic anhydrase III disrupts the normal conversion of carbon dioxide to bicarbonate, affecting the overall metabolic flux and metabolite levels within cells . This disruption can lead to changes in cellular metabolism and energy production, influencing various physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects on enzyme activity and cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with carbonic anhydrase III and other biomolecules . Additionally, the compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. This localization is essential for the compound’s ability to inhibit enzyme activity and influence cellular processes.
properties
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-5-4-11(10-16-12)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYGTZUOLAGDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378111 | |
Record name | 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
201809-22-5 | |
Record name | 1-(1,1-Dimethylethyl) 4-(5-carboxy-2-pyridinyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201809-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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